isocoronarin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

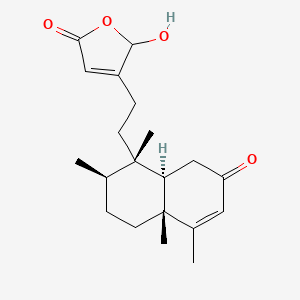

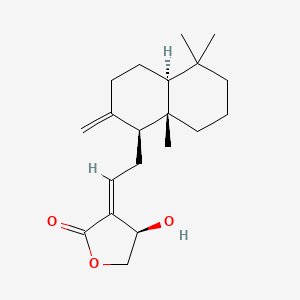

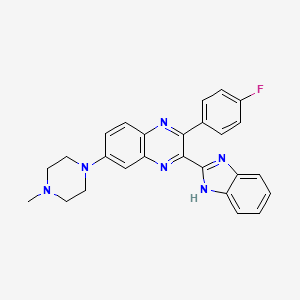

Isocoronarin D is a natural diterpenoid compound found in the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its bioactive properties, including its potential anticancer effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isocoronarin D can be synthesized through microbial transformation. One method involves the use of the fungus Cunninghamella echinulata NRRL 1386, which transforms this compound into three new metabolites: 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound . The structures of these new compounds are elucidated using spectroscopic techniques .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Hedychium coronarium. The plant is cultivated and harvested, and the rhizomes are processed to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions: Isocoronarin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives such as 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound .

Aplicaciones Científicas De Investigación

Isocoronarin D has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing other bioactive compounds. In biology and medicine, this compound is studied for its anticancer properties and its ability to induce fetal hemoglobin production.

Mecanismo De Acción

The mechanism of action of isocoronarin D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and cell cycle arrest in cancer cells through the JNK1/2 signaling pathway . This pathway plays a crucial role in regulating cell growth and survival, making this compound a promising candidate for cancer therapy .

Comparación Con Compuestos Similares

Isocoronarin D is part of the labdane diterpenoid family, which includes compounds such as coronarin D, coronarin B, and zerumin A . Compared to these similar compounds, this compound exhibits unique bioactive properties, particularly its ability to induce fetal hemoglobin production and its potent anticancer effects. This uniqueness makes this compound a valuable compound for further research and development.

List of Similar Compounds:- Coronarin D

- Coronarin B

- Zerumin A

- (E)-labda-8(17),12-diene-15,16-dial

- Zedoarol

- Zedoarondiol

- Germacrone-1,10-epoxide

- Germacrone-4,5-epoxide

- Zingiberenol

Is there anything else you would like to know about this compound?

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(3E,4R)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1 |

Clave InChI |

WCYYIFXENZTEHA-HBSPNOSKSA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\[C@H](COC3=O)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

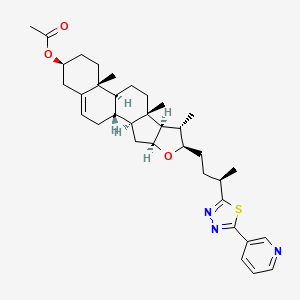

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

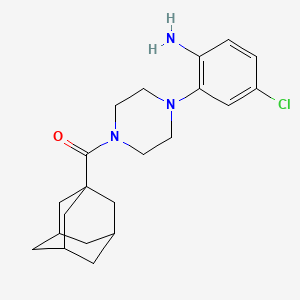

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)